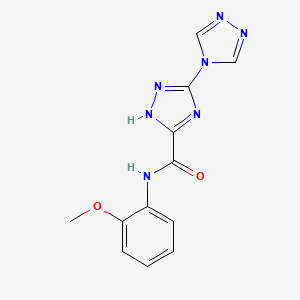![molecular formula C18H13ClN6O B11479319 4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile](/img/structure/B11479319.png)
4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE is a complex organic compound that features a unique structure combining a pyrazolo[3,4-b]pyridine core with a chloropyridazine moiety and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloropyridazine derivatives .
Scientific Research Applications
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Shares the chloropyridazine moiety but differs in the core structure.
1-(6-Chloropyridazin-3-yl)piperidin-4-one: Another related compound with a similar chloropyridazine group.
Uniqueness
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE is unique due to its combination of a pyrazolo[3,4-b]pyridine core with a chloropyridazine moiety and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H13ClN6O |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-[1-(6-chloropyridazin-3-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C18H13ClN6O/c1-10-17-13(12-4-2-11(9-20)3-5-12)8-16(26)21-18(17)25(24-10)15-7-6-14(19)22-23-15/h2-7,13H,8H2,1H3,(H,21,26) |
InChI Key |
BHIIHBRYDODUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C#N)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11479237.png)
![N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479241.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B11479257.png)

![2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11479276.png)
![Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B11479280.png)
![7-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11479290.png)
![methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479295.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-1-naphthamide](/img/structure/B11479309.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11479315.png)

![1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11479339.png)
